molecular formula C8H6F3N3 B1406149 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine CAS No. 1536950-06-7

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B1406149
CAS No.: 1536950-06-7
M. Wt: 201.15 g/mol
InChI Key: WQEGTXNEQKNPIY-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is a chemical compound with the molecular formula C8H6F3N3 . It is a type of imidazo[1,2-a]pyridine, which is an important class of fused nitrogen-bridged heterocyclic compounds .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .


Molecular Structure Analysis

The molecular weight of this compound is 201.15 g/mol . The InChI code is 1S/C8H6F3N3/c9-8(10,11)5-1-2-7-13-3-6(12)14(7)4-5/h1-4H,12H2 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The initial imine formation is the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 43.3 Ų and a complexity of 218 . It has one hydrogen bond donor and five hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : A study by Liu (2013) describes the synthesis of novel imidazo[1,2-a]pyrimidine compounds, highlighting the chemical versatility of related compounds, which may include 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine (J. Liu, 2013).
  • Development of Derivatives : Rateb (2014) explored the reaction of a similar compound with different active methylene compounds, emphasizing the potential for creating a variety of derivatives, which could include modifications of this compound (N. M. Rateb, 2014).

Catalysis and Reaction Mechanisms

Application in Organic Chemistry

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines from various substrates has been summarized from 2016 to 2021 . This review will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit the flt3-itd and bcr-abl pathways

Mode of Action

It is suggested that similar compounds interact with their targets, leading to inhibition of certain pathways . The specific interactions and changes resulting from this compound’s action require further investigation.

Biochemical Pathways

Related compounds have been shown to impact the flt3-itd and bcr-abl pathways . The downstream effects of these pathway alterations are subject to ongoing research.

Result of Action

Similar compounds have shown inhibitory activity against various tumor cell lines . More research is needed to understand the specific effects of this compound.

Biochemical Analysis

Biochemical Properties

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as Aurora kinase, which is involved in cell division and proliferation . Additionally, it interacts with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli . The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Furthermore, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, its interaction with Aurora kinase results in the inhibition of kinase activity, which in turn affects cell division . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the specific outcomes may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, toxic or adverse effects can occur, including damage to vital organs or disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of metabolic enzymes, leading to changes in the production and utilization of key metabolites . Additionally, it may affect the levels of specific metabolites by modulating the expression of genes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution within tissues can also influence its overall activity and effectiveness in different biological contexts .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its ability to modulate cellular processes .

Properties

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-7-13-3-6(12)14(7)4-5/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEGTXNEQKNPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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